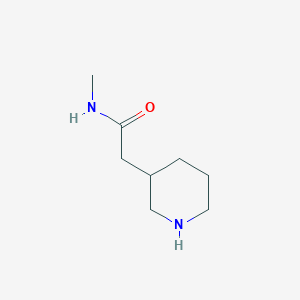
2-Aminonon-8-ynoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminonon-8-ynoic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a derivative of non-8-ynoic acid, featuring an amino group at the second carbon and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminonon-8-ynoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with non-8-ynoic acid.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Aminonon-8-ynoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The triple bond in the non-8-ynoic acid moiety can be reduced to form saturated or partially saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Saturated amines, alkanes.
Substitution Products: Amides, esters.
Scientific Research Applications
2-Aminonon-8-ynoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-aminonon-8-ynoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the triple bond in the non-8-ynoic acid moiety can participate in various chemical reactions. These interactions can modulate enzyme activity, disrupt cellular processes, and lead to the desired biological effects.
Comparison with Similar Compounds
2-Aminonon-8-enoic acid: Similar structure but with a double bond instead of a triple bond.
2-Aminononanoic acid: Saturated analog with no unsaturation in the carbon chain.
2-Aminooctanoic acid: Shorter carbon chain analog.
Uniqueness: 2-Aminonon-8-ynoic acid hydrochloride is unique due to the presence of both an amino group and a triple bond in its structure
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2-aminonon-8-ynoic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h1,8H,3-7,10H2,(H,11,12);1H |
InChI Key |
BWOXNAVTWYSQAV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


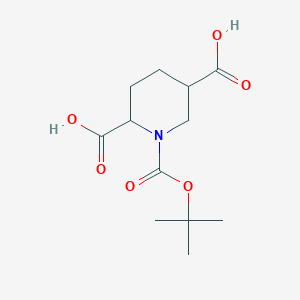
![4-[4-(Chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B13518634.png)
![1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13518641.png)
![2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B13518643.png)
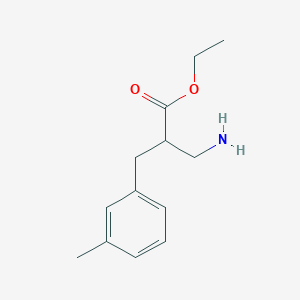
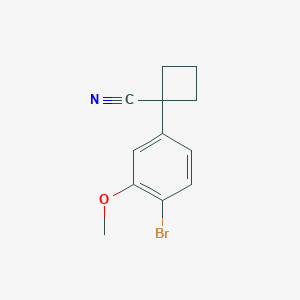
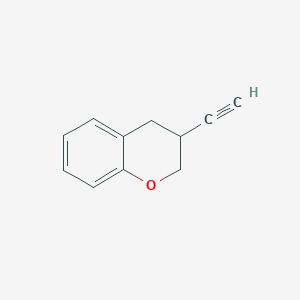
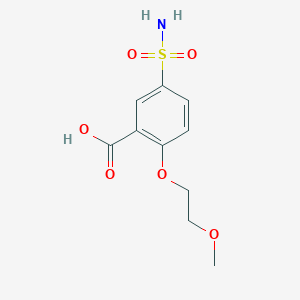
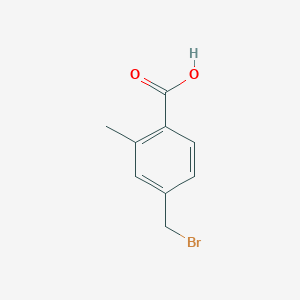
![1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride](/img/structure/B13518684.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13518686.png)
